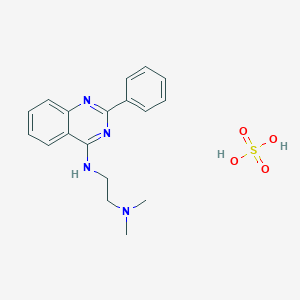![molecular formula C22H33N3O4 B14217772 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline CAS No. 827625-18-3](/img/structure/B14217772.png)
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of chemical applications. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure, linked to a diazacyclooctadecane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline typically involves the reaction of quinoline derivatives with 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine or potassium carbonate, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of the quinoline derivative and the crown ether separately, followed by their coupling under controlled conditions. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, which can be studied for their spectroscopic and catalytic properties.
Biology: Investigated for its potential as a molecular probe for studying biological systems, particularly in the context of metal ion transport and binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of metal-based drugs or as a chelating agent for metal detoxification.
Industry: Utilized in ion-exchange chromatography and other separation techniques due to its ability to selectively bind metal ions.
Mécanisme D'action
The mechanism of action of 2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline involves its ability to form stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, while the quinoline moiety can participate in coordination through its nitrogen atom. This dual functionality allows the compound to effectively bind and transport metal ions, making it useful in various applications, such as catalysis and metal ion sensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Diaza-18-crown-6: A similar crown ether with two nitrogen atoms and six oxygen atoms in the ring structure.
Kryptofix 22: Another crown ether with a similar structure but different substituents.
Diaza-18-crown-6: A crown ether with a similar ring size but different functional groups.
Uniqueness
2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline is unique due to the presence of the quinoline moiety, which imparts additional functionality and potential for coordination chemistry. This makes it more versatile compared to other crown ethers that lack this feature.
Propriétés
Numéro CAS |
827625-18-3 |
|---|---|
Formule moléculaire |
C22H33N3O4 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
7-(quinolin-2-ylmethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C22H33N3O4/c1-2-4-22-20(3-1)5-6-21(24-22)19-25-9-13-28-17-15-26-11-7-23-8-12-27-16-18-29-14-10-25/h1-6,23H,7-19H2 |
Clé InChI |
CCQDEUYSYFYUQT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCN(CCOCCOCCN1)CC2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)
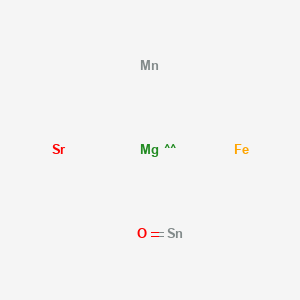
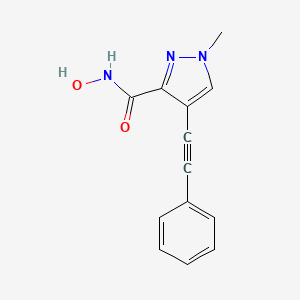
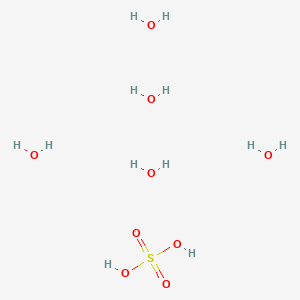
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
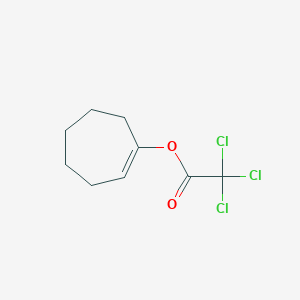
![2,2'-[(3-Methylcyclohex-2-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14217720.png)
